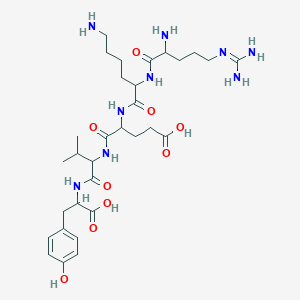
1,3,5-Tribromo-2,4,6-triiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2,4,6-triiodobenzene: is a halogenated aromatic compound with the molecular formula C6Br3I3 . This compound is characterized by the presence of three bromine atoms and three iodine atoms attached to a benzene ring. It is a highly specialized compound used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From 1,3,5-Tribromobenzene
Step 1: Dissolve 1,3,5-tribromobenzene in a suitable solvent such as ethanol or acetic acid.
Step 2: Add iodine and a catalyst like copper(I) iodide.
Step 3: Heat the mixture under reflux conditions to facilitate the substitution reaction.
Step 4: Purify the product through recrystallization or chromatography.
-
From Aniline
Step 1: Convert aniline to 2,4,6-tribromoaniline using bromine in acetic acid.
Step 2: Convert 2,4,6-tribromoaniline to 1,3,5-tribromo-2,4,6-triiodobenzene using iodine and a suitable oxidizing agent
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and iodination processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Halogens (e.g., chlorine, bromine), catalysts (e.g., iron(III) chloride).
Conditions: Reflux in organic solvents.
Products: Various halogenated derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Conditions: Acidic or basic medium.
Products: Oxidized aromatic compounds.
-
Reduction Reactions
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Conditions: Solvent systems like ethanol or ether.
Products: Reduced aromatic compounds.
Scientific Research Applications
1,3,5-Tribromo-2,4,6-triiodobenzene is used in various scientific research applications:
-
Chemistry
Halogen Bonding Studies: Used as a model compound to study halogen bonding interactions.
Synthesis of Complex Molecules: Acts as a precursor in the synthesis of more complex organic molecules.
-
Biology
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activities and protein interactions.
-
Medicine
Pharmaceutical Research: Investigated for potential use in drug development due to its unique halogenation pattern.
-
Industry
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows it to form strong non-covalent interactions with various molecular targets. These interactions can influence the molecular conformation and reactivity of the compound, making it useful in supramolecular chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
-
1,3,5-Trifluoro-2,4,6-triiodobenzene
Differences: Contains fluorine atoms instead of bromine.
Applications: Used in near-infrared phosphorescence studies and as a halogen bonding donor.
-
1,3,5-Trichloro-2,4,6-triiodobenzene
Differences: Contains chlorine atoms instead of bromine.
Applications: Used in the synthesis of conjugated microporous polymers.
Uniqueness
1,3,5-Tribromo-2,4,6-triiodobenzene is unique due to its specific combination of bromine and iodine atoms, which provides distinct chemical reactivity and interaction properties. This makes it particularly valuable in specialized research areas such as halogen bonding and material science.
Properties
Molecular Formula |
C6Br3I3 |
|---|---|
Molecular Weight |
692.49 g/mol |
IUPAC Name |
1,3,5-tribromo-2,4,6-triiodobenzene |
InChI |
InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 |
InChI Key |
PHXNXSOHPKDBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
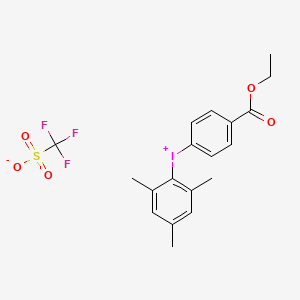
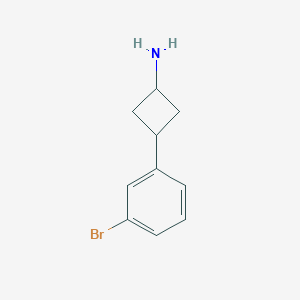
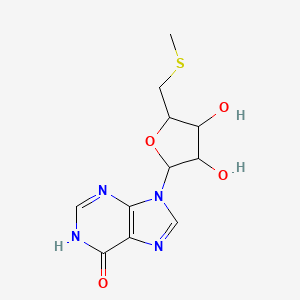
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)


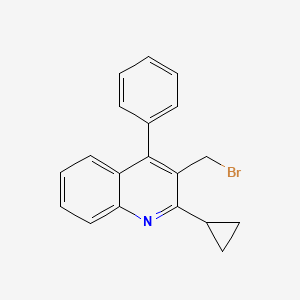
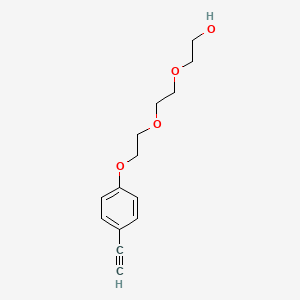
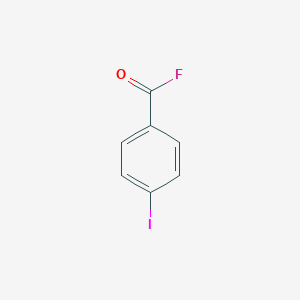
![(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid](/img/structure/B12296335.png)
![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)
